molecular formula C28H20BrN5O3 B12704417 3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((4-methoxyphenyl)methylene)-5-methyl- CAS No. 119457-26-0

3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((4-methoxyphenyl)methylene)-5-methyl-

Cat. No.: B12704417
CAS No.: 119457-26-0
M. Wt: 554.4 g/mol
InChI Key: TYZYJMNIQUZGSL-DEDYPNTBSA-N
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Description

3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((4-methoxyphenyl)methylene)-5-methyl- is a complex organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((4-methoxyphenyl)methylene)-5-methyl- typically involves multi-step organic reactions. The starting materials often include indole derivatives, brominated compounds, and methoxyphenyl groups. The reaction conditions may involve:

    Catalysts: Commonly used catalysts include Lewis acids or transition metal catalysts.

    Solvents: Organic solvents such as dichloromethane, ethanol, or dimethyl sulfoxide (DMSO) are frequently used.

    Temperature and Pressure: Reactions may be carried out under reflux conditions or at elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality.

    Purification Techniques: Methods such as crystallization, chromatography, and recrystallization are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((4-methoxyphenyl)methylene)-5-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((4-methoxyphenyl)methylene)-5-methyl- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzyme activity.

    Interact with Receptors: Modulate receptor signaling pathways.

    Affect Cellular Processes: Influence cell proliferation, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3H-Pyrazol-3-one Derivatives: Compounds with similar core structures but different functional groups.

    Indole Derivatives: Compounds containing the indole moiety with various substitutions.

    Quinoxaline Derivatives: Compounds with the quinoxaline structure and different functional groups.

Uniqueness

The uniqueness of 3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((4-methoxyphenyl)methylene)-5-methyl- lies in its complex structure, which combines multiple bioactive moieties

Properties

CAS No.

119457-26-0

Molecular Formula

C28H20BrN5O3

Molecular Weight

554.4 g/mol

IUPAC Name

(4E)-2-[2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetyl]-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one

InChI

InChI=1S/C28H20BrN5O3/c1-16-20(13-17-7-10-19(37-2)11-8-17)28(36)34(32-16)25(35)15-33-24-12-9-18(29)14-21(24)26-27(33)31-23-6-4-3-5-22(23)30-26/h3-14H,15H2,1-2H3/b20-13+

InChI Key

TYZYJMNIQUZGSL-DEDYPNTBSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC=C(C=C2)OC)C(=O)CN3C4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N=C53

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(C=C2)OC)C(=O)CN3C4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N=C53

Origin of Product

United States

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